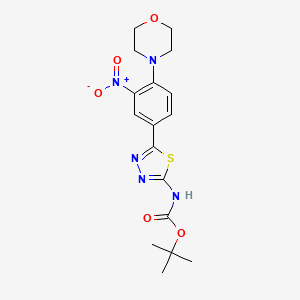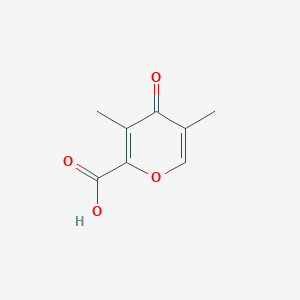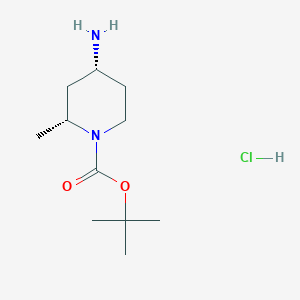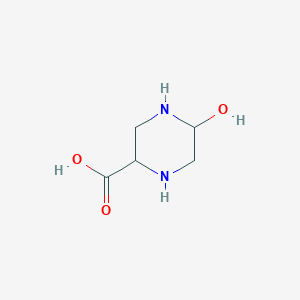
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(tert-butil)-2-metoxi-3-(3-(2-(2-morfolinoetoxi)bencil)ureido)fenil)metanosulfonamida es un complejo compuesto orgánico que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y posibles aplicaciones. Este compuesto presenta una combinación de grupos funcionales, que incluyen un grupo tert-butil, un grupo metoxi, un grupo morfolinoetoxi y un grupo metanosulfonamida, que contribuyen a su diversa reactividad y utilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-(tert-butil)-2-metoxi-3-(3-(2-(2-morfolinoetoxi)bencil)ureido)fenil)metanosulfonamida típicamente involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. Un enfoque común incluye los siguientes pasos:
Formación del grupo ureido: Este paso involucra la reacción de una amina con un isocianato para formar el grupo ureido.
Introducción del grupo morfolinoetoxi: Esto se puede lograr a través de reacciones de sustitución nucleofílica donde un derivado de morfolina reacciona con un electrófilo adecuado.
Adición del grupo metanosulfonamida: Este paso a menudo involucra la reacción de un cloruro de sulfonilo con una amina para formar el enlace sulfonamida.
Ensamblaje final: El compuesto final se ensambla a través de una serie de reacciones de acoplamiento, asegurando la posición correcta de todos los grupos funcionales.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-(tert-butil)-2-metoxi-3-(3-(2-(2-morfolinoetoxi)bencil)ureido)fenil)metanosulfonamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar aldehídos o ácidos correspondientes.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el gas hidrógeno (H₂) con un catalizador de paladio se utilizan a menudo.
Sustitución: Los reactivos como el ácido nítrico (HNO₃) para la nitración o el bromo (Br₂) para la bromación son típicos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir derivados del ácido metanosulfónico, mientras que la reducción de los grupos nitro produciría aminas correspondientes.
Aplicaciones Científicas De Investigación
N-(5-(tert-butil)-2-metoxi-3-(3-(2-(2-morfolinoetoxi)bencil)ureido)fenil)metanosulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con macromoléculas biológicas, lo que lo hace útil en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo mediante el cual N-(5-(tert-butil)-2-metoxi-3-(3-(2-(2-morfolinoetoxi)bencil)ureido)fenil)metanosulfonamida ejerce sus efectos implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals con sus objetivos, lo que lleva a la inhibición o modulación de su actividad. Las vías específicas involucradas pueden incluir vías de transducción de señales o vías metabólicas, dependiendo del contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
N-(5-(tert-butil)isoxazol-3-il)-N’-fenilurea: Este compuesto comparte los grupos tert-butil y ureido pero difiere en la parte isoxazolil.
N-(5-(tert-butil)-2-metoxi-3-(3-(2-(2-morfolinoetoxi)bencil)ureido)fenil)metanosulfonamida: Similar en estructura pero con variaciones en los sustituyentes del anillo aromático.
Singularidad
N-(5-(tert-butil)-2-metoxi-3-(3-(2-(2-morfolinoetoxi)bencil)ureido)fenil)metanosulfonamida destaca por su combinación de grupos funcionales, que confieren reactividad e interacción únicas.
Propiedades
Fórmula molecular |
C26H38N4O6S |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
1-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-3-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C26H38N4O6S/c1-26(2,3)20-16-21(24(34-4)22(17-20)29-37(5,32)33)28-25(31)27-18-19-8-6-7-9-23(19)36-15-12-30-10-13-35-14-11-30/h6-9,16-17,29H,10-15,18H2,1-5H3,(H2,27,28,31) |
Clave InChI |
IUABYYLHWPEMOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NCC2=CC=CC=C2OCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)








